molecular formula C7H14N2O B1394804 4-Ethyl-1,4-diazepan-5-one CAS No. 172314-55-5

4-Ethyl-1,4-diazepan-5-one

Cat. No. B1394804
M. Wt: 142.2 g/mol
InChI Key: MUZZVHRAFQCTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-1,4-diazepan-5-one, also known as EDDP, is a synthetic drug that is used in the medical field for various purposes. It is a derivative of diazepam, a drug used to treat anxiety and other disorders. EDDP is a highly potent drug, and its effects are similar to those of diazepam, but it is much more powerful. Due to its powerful effects, EDDP is used in a variety of medical applications, including the treatment of seizures, muscle spasms, and other conditions. In addition, EDDP is used in laboratory experiments to study the effects of drugs on the human body.

Scientific Research Applications

Synthesis and Structural Studies

  • Microwave-Assisted Synthesis: A microwave-assisted synthesis of 1,4-diazepin-5-ones, including 4-Ethyl-1,4-diazepan-5-one, demonstrates rapid, efficient access to 1,4-diazepane derivatives. This method provides good yields and allows for catalytic reduction to diazepanes and diazepan-5-ones, indicating its utility in synthesizing diverse derivatives (Wlodarczyk et al., 2007).
  • Crystal Structure and Docking Studies: Synthesis and structural analysis of 1,4-diazepin-5-one derivatives reveal their potential for a range of therapeutic applications. Crystallographic studies show different conformations in these compounds, which are important for their biological and medicinal properties (Velusamy et al., 2015).

Biological and Medicinal Properties

  • Antibacterial and Antifungal Activities: The synthesis of 1,4-diazepan-5-ones has shown significant antibacterial and antifungal activities. A study found that these compounds, synthesized under specific conditions, demonstrated strong in vitro activity against various bacterial and fungal strains, indicating their potential in antimicrobial therapies (Gopalakrishnan et al., 2007).

Synthesis of Novel Derivatives

  • Regioselective Synthesis: Research demonstrates efficient regioselective synthesis of various 1,4-diazepin-5-ones derivatives, highlighting the versatility of this compound in creating a wide range of functionalized molecules, potentially useful in various applications (El Bouakher et al., 2013).
  • Oxy-Cope/Michael Cascade Reaction: 1,4-diazepan-5-ones have been used as catalysts in complex chemical reactions like the oxy-Cope/Michael cascade reaction, showcasing their utility in advanced organic synthesis and the creation of complex molecular structures (Barrett et al., 2023).

properties

IUPAC Name

4-ethyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-9-6-5-8-4-3-7(9)10/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZZVHRAFQCTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-1,4-diazepan-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-1,4-diazepan-5-one
Reactant of Route 2
Reactant of Route 2
4-Ethyl-1,4-diazepan-5-one
Reactant of Route 3
4-Ethyl-1,4-diazepan-5-one
Reactant of Route 4
4-Ethyl-1,4-diazepan-5-one
Reactant of Route 5
4-Ethyl-1,4-diazepan-5-one
Reactant of Route 6
4-Ethyl-1,4-diazepan-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.